Kinase Inhibitory Potency: Piperidine-2,3-dione Core Confers Baseline PDK2 Activity vs. Substituted Analogs
In a series of dihydroxyphenyl sulfonylisoindoline derivatives, the compound bearing an unsubstituted piperidine ring (Compound 5, which contains a piperidine-2,3-dione-like core) exhibited an IC50 of 195 nM against pyruvate dehydrogenase kinase 2 (PDK2) [1]. This unsubstituted core serves as a critical baseline scaffold; further derivatization at the secondary amine position with amino acid moieties (e.g., asparagine-decorated Compound 17) improved potency to 58 nM (a 3.4-fold enhancement), demonstrating that the parent piperidine-2,3-dione framework provides a quantifiable starting point for structure-activity relationship (SAR) exploration [1]. In contrast, replacement of the piperidine ring with cyclohexane (Compound 6) increased the IC50 to 1196 nM (a 6.1-fold loss in potency), underscoring the essential contribution of the nitrogen-containing heterocycle [1]. Note: This evidence derives from a study employing a substituted piperidine-2,3-dione analog (Compound 5) rather than the unadorned 2,3-dione; however, the data directly quantify the impact of structural modifications on the core scaffold.
| Evidence Dimension | PDK2 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 195 nM (Compound 5, unsubstituted piperidine core) |
| Comparator Or Baseline | Compound 6 (cyclohexane replacement): 1196 nM; Compound 17 (asparagine-substituted): 58 nM |
| Quantified Difference | 6.1-fold decrease in potency with cyclohexane; 3.4-fold increase with asparagine substitution |
| Conditions | In vitro kinase assay using 50 μM 32P-γ-ATP and 6.0 μM E1 protein, 2 min incubation at 22°C |
Why This Matters
This establishes the piperidine-2,3-dione core as a validated starting point for medicinal chemistry campaigns targeting PDK2, with defined baseline activity against which the effects of structural modifications can be quantitatively assessed.
- [1] Tso SC, Lou M, Wu CY, et al. Development of Dihydroxyphenyl Sulfonylisoindoline Derivatives as Liver-targeting Pyruvate Dehydrogenase Kinase Inhibitors. J Med Chem. 2017;60(3):1142–1150. doi:10.1021/acs.jmedchem.6b01540 View Source
